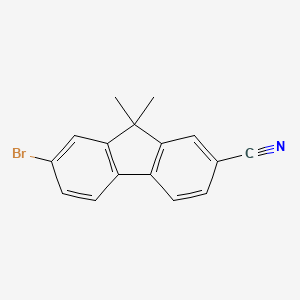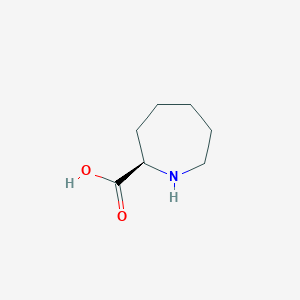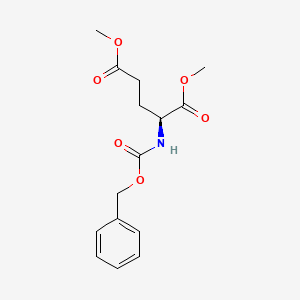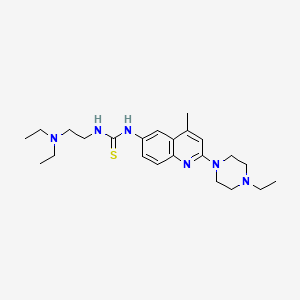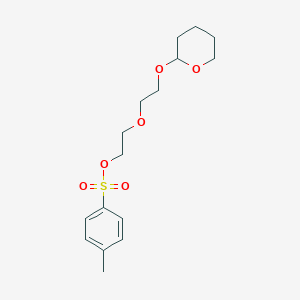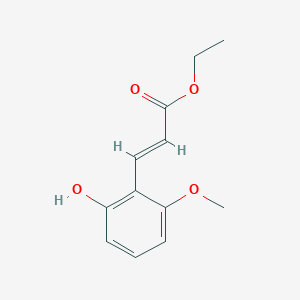
2-methylbutan-2-yl 2-methylprop-2-enoate
描述
2-methylbutan-2-yl 2-methylprop-2-enoate is an organic compound that belongs to the class of esters. It is formed by the esterification of 2-methylbutan-2-ol with 2-methylprop-2-enoic acid. This compound is known for its applications in various fields, including polymer chemistry and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-methylbutan-2-yl 2-methylprop-2-enoate typically involves the esterification reaction between 2-methylbutan-2-ol and 2-methylprop-2-enoic acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the ester product.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors. The process involves the continuous feeding of 2-methylbutan-2-ol and 2-methylprop-2-enoic acid into the reactor, along with the acid catalyst. The reaction mixture is maintained at an elevated temperature to facilitate the esterification process. The product is then purified through distillation to obtain the desired ester.
化学反应分析
Types of Reactions
2-methylbutan-2-yl 2-methylprop-2-enoate undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to its corresponding alcohol and acid in the presence of a strong acid or base.
Transesterification: It can react with other alcohols to form different esters.
Polymerization: The compound can undergo polymerization reactions to form polymers with various properties.
Common Reagents and Conditions
Hydrolysis: Strong acids like hydrochloric acid or strong bases like sodium hydroxide are used.
Transesterification: Catalysts such as sodium methoxide or sulfuric acid are commonly used.
Polymerization: Initiators like benzoyl peroxide or azobisisobutyronitrile are used to start the polymerization process.
Major Products Formed
Hydrolysis: 2-methylbutan-2-ol and 2-methylprop-2-enoic acid.
Transesterification: Various esters depending on the alcohol used.
Polymerization: Polymers with different molecular weights and properties.
科学研究应用
2-methylbutan-2-yl 2-methylprop-2-enoate has several applications in scientific research:
Polymer Chemistry: It is used as a monomer in the synthesis of polymers with specific properties.
Materials Science: The compound is used in the development of advanced materials with unique characteristics.
Biological Studies: It is used as a model compound in studies of ester hydrolysis and enzyme-catalyzed reactions.
Industrial Applications: The ester is used in the production of coatings, adhesives, and other industrial products.
作用机制
The mechanism of action of 2-methylbutan-2-yl 2-methylprop-2-enoate involves its interaction with various molecular targets. In hydrolysis reactions, the ester bond is cleaved by nucleophilic attack from water or hydroxide ions. In polymerization reactions, the compound undergoes radical or ionic polymerization to form long-chain polymers.
相似化合物的比较
2-methylbutan-2-yl 2-methylprop-2-enoate can be compared with other similar esters such as:
- Butyl 2-methylprop-2-enoate
- Methyl 2-methylprop-2-enoate
- Ethyl 2-methylprop-2-enoate
These compounds share similar chemical properties but differ in their alkyl groups, which can affect their reactivity and applications. This compound is unique due to its specific structure, which imparts distinct properties and reactivity compared to its analogs.
属性
IUPAC Name |
2-methylbutan-2-yl 2-methylprop-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O2/c1-6-9(4,5)11-8(10)7(2)3/h2,6H2,1,3-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLAXSFQUZITJGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)OC(=O)C(=C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


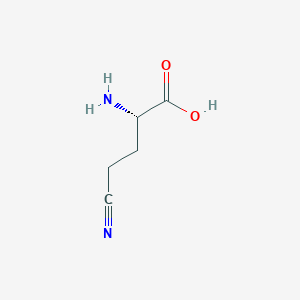

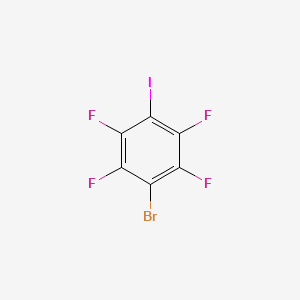
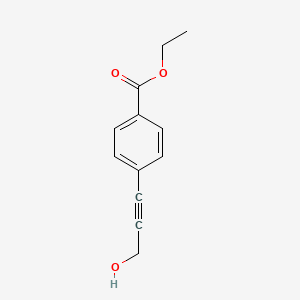
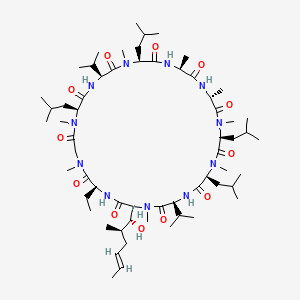
![5-Bromo-7h-benzo[c]fluorene](/img/structure/B3181253.png)

